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Application Note: High-Resolution GC-MS Analysis of Angelic Acid Isoamyl Ester

Abstract
This application note details a robust protocol for the separation and structural identification of

Angelic acid isoamyl ester (Isoamyl angelate) using Gas Chromatography-Mass

Spectrometry (GC-MS). A critical analytical challenge addressed here is the chromatographic

resolution of the target cis-isomer (Z) from its thermodynamic trans-isomer, Isoamyl tiglate

(Tiglic acid isoamyl ester). This guide provides optimized instrument parameters, retention

index (RI) data, and a mechanistic breakdown of mass spectral fragmentation, including the

McLafferty rearrangement characteristic of alkyl esters.

Introduction
Isoamyl angelate (

) is a valuable ester found in Roman Chamomile (Chamaemelum nobile) essential oil,
contributing a warm, herbaceous, and fruity note. In pharmaceutical and flavor research,
distinguishing it from its geometric isomer, Isoamyl tiglate, is essential due to their distinct
olfactory profiles and biological activities.

Target Compound: Isoamyl angelate (Z-isomer)[1][2][3]
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Interference: Isoamyl tiglate (E-isomer)

Analytical Principle: On non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane),

the cis-isomer (Angelate) typically exhibits a lower boiling point and steric profile, resulting in

earlier elution compared to the trans-isomer (Tiglate).

Experimental Protocol
Materials & Reagents

Standards: Isoamyl angelate (>98% purity), Alkane Standard Solution (

-

) for Retention Index (RI) calculation.

Solvents: HPLC-grade Hexane or Ethanol.

Sample Matrix: Essential oil or synthetic reaction mixture.

Sample Preparation
Dilution: Dilute the sample to a concentration of 1000 ppm (1 mg/mL) in Hexane.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Vialing: Transfer 1.5 mL to an amber autosampler vial.

GC-MS Instrumentation Parameters
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Results & Discussion
Chromatographic Separation (Isomer Resolution)
The separation of geometric isomers relies on the interaction difference with the stationary

phase.

Elution Order: Isoamyl Angelate (Z) elutes before Isoamyl Tiglate (E).

Retention Index (RI) on DB-5:

Isoamyl Angelate: ~1178

Isoamyl Tiglate: ~1185–1195

Note: The Z-isomer is generally less retained due to a lower boiling point and more

compact "coiled" structure compared to the linear trans-isomer.

Mass Spectral Identification
The mass spectrum of Isoamyl angelate is characterized by specific fragmentation pathways

driven by the ester functionality and the unsaturated acid moiety.

Key Diagnostic Ions:

m/z 170 (
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): Molecular ion (Weak intensity).

m/z 100 (Base/Major Peak):Angelic Acid Radical Cation. Formed via McLafferty

Rearrangement.[4][5][6] The

-hydrogen from the isoamyl chain transfers to the carbonyl oxygen, cleaving the ester bond
and releasing neutral isopentene (

, 70 Da).

m/z 83: Angeloyl cation (

).

-cleavage of the alkoxy group.

m/z 55: Hydrocarbon fragment (

), often the base peak in angelate esters due to secondary fragmentation of the acyl moiety.

Mechanistic Visualization
Analytical Workflow

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Analytical workflow for the separation and detection of Isoamyl angelate.
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McLafferty Rearrangement Pathway

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: McLafferty rearrangement mechanism yielding the diagnostic m/z 100 ion.

Troubleshooting & QC

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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